molecular formula C21H18FN5O3S B2512707 N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide CAS No. 894032-90-7

N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide

Número de catálogo: B2512707
Número CAS: 894032-90-7
Peso molecular: 439.47
Clave InChI: OIPLCAQGLBKYQV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N1-(2-(2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide is a sophisticated synthetic compound offered as a high-purity analytical reference standard for use in scientific and medicinal research. Its molecular structure incorporates a bi-heterocyclic thiazolo[3,2-b][1,2,4]triazole scaffold, a framework that has attracted significant scientific interest due to its broad spectrum of biological activities. This scaffold is recognized as a bioisosteric replacement in structure-optimization pathways, often serving to maintain a desired pharmacological profile while modulating properties like toxicity and efficacy . The specific inclusion of a 4-fluorophenyl moiety on the triazole ring and an N2-(4-methoxyphenyl)oxalamide group on the side chain is designed to enhance the molecule's binding affinity and selectivity toward specific biological targets. The primary research value of this compound lies in its potential as a lead structure in oncology. Compounds based on the thiazolo[3,2-b][1,2,4]triazole-6-one scaffold have demonstrated excellent anticancer properties in the NCI 60 human tumor cell lines screen, with some derivatives showing potent and selective activity against various cancer cell lines without causing significant toxicity to normal somatic cells . Furthermore, this class of compounds has been identified as a potential non-camptothecin topoisomerase I (Top1) inhibitor through structure-based virtual screening, showing superior inhibitory activity compared to the natural inhibitor camptothecin in vitro . Beyond oncology, the thiazolo[3,2-b][1,2,4]triazole core is associated with other relevant biological properties, including antimicrobial , antifungal , and anti-inflammatory activities . The presence of the oxalamide functional group is a key feature often found in modulators of biological pathways, as seen in patented c-Met kinase modulators for potential cancer therapy . Researchers can utilize this compound for various applications, including but not limited to: * Anticancer Agent Screening: Evaluation of its cytotoxicity and selectivity profiles across a panel of cancer cell lines. * Mechanism of Action Studies: Investigation of its potential interactions with targets like topoisomerase I or other cellular enzymes. * Structure-Activity Relationship (SAR) Studies: As a key derivative for understanding how structural modifications on the thiazolo[3,2-b][1,2,4]triazole core impact biological activity . * Biochemical Probe Development: For exploring novel signaling pathways involved in cell proliferation and survival. This product is provided For Research Use Only . It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Propiedades

IUPAC Name

N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(4-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O3S/c1-30-17-8-6-15(7-9-17)24-20(29)19(28)23-11-10-16-12-31-21-25-18(26-27(16)21)13-2-4-14(22)5-3-13/h2-9,12H,10-11H2,1H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPLCAQGLBKYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide (CAS Number: 894034-41-4) is a complex organic compound with potential biological activities. Its structure combines thiazole and triazole moieties, which are significant in medicinal chemistry for their diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and analgesic properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H20FN5O2S, with a molecular weight of approximately 437.5 g/mol. The intricate structure includes various functional groups that may interact with biological targets.

Anticancer Activity

Research has indicated that compounds containing the thiazolo[3,2-b][1,2,4]triazole scaffold exhibit significant anticancer properties. A study highlighted the structure-activity relationship (SAR) of various derivatives, showing that modifications in the benzylidene part of the molecule can enhance antitumor activity against leukemia cell lines such as CCRF-CEM and HL-60 .

Table 1: Anticancer Activity of Thiazolo[3,2-b][1,2,4]triazole Derivatives

CompoundCell Line TestedActivity (%)
2hCCRF-CEM-73.92
2iHL-60 (TB)-58.44
5fMOLT-4-73.62

The presence of specific substituents such as chlorine or methoxy groups significantly influences the anticancer efficacy of these compounds.

Anti-inflammatory and Analgesic Properties

This compound has also been studied for its anti-inflammatory effects. The mechanism involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response by regulating prostaglandin synthesis. By modulating this pathway, the compound may reduce inflammation and pain response effectively.

Table 2: Mechanism of Action

Enzyme InhibitionEffect on Pathway
COX-1Decreased prostaglandin synthesis
COX-2Reduced inflammatory response

Case Studies and Research Findings

A notable study demonstrated the synthesis and evaluation of novel thiazolo[3,2-b][1,2,4]triazole derivatives for their biological activity. The results indicated that certain derivatives exhibited potent anti-nociceptive effects when tested using standard models such as the hot plate method and writhing response method .

In another investigation focusing on structural modifications to improve efficacy against specific cancer types, it was found that derivatives with particular functional groups showed enhanced activity against leukemia cells while maintaining low toxicity to normal cells .

Aplicaciones Científicas De Investigación

Anticancer Potential

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies on related oxalamide derivatives have shown promising results against various cancer cell lines. The mechanism of action often involves the inhibition of critical enzymes involved in tumor growth and proliferation.

Anti-inflammatory Properties

N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide has been suggested to possess anti-inflammatory properties through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By modulating the arachidonic acid pathway, this compound may reduce prostaglandin synthesis, leading to decreased inflammation and pain response.

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties against various pathogens. The presence of thiazole and triazole groups is often linked to enhanced bioactivity against bacteria and fungi. Future studies could explore these properties in detail to assess the compound's potential as an antimicrobial agent.

Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of related oxalamide compounds against several cancer cell lines. The results indicated significant growth inhibition percentages (PGIs), highlighting the potential therapeutic applications of these compounds in oncology .

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory mechanisms of similar thiazole-triazole derivatives. The findings suggested that these compounds effectively inhibit COX enzymes, thereby reducing inflammatory markers in vitro .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional analogs of N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide differ primarily in aromatic substituents, linker groups, and electronic effects. Below is a detailed comparison based on synthesized derivatives and their properties:

Structural Analogues and Key Differences

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
This compound 4-Fluorophenyl, 4-methoxyphenyl C₂₁H₁₈FN₅O₃S 447.46 Electron-withdrawing F and electron-donating OCH₃ groups enhance polarity and potential receptor binding.
N1-(2-(2-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide 4-Chlorophenyl, 3,4-dimethoxyphenyl C₂₂H₂₀ClN₅O₄S 485.9 Cl substituent increases lipophilicity; dimethoxy groups may improve solubility.
N1-(4-Ethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide p-Tolyl, 4-ethylphenyl C₂₃H₂₃N₅O₂S 433.5 Ethyl and methyl groups reduce polarity, favoring membrane permeability.
N1-(2-Ethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide 4-Fluorophenyl, 2-ethoxyphenyl C₂₂H₂₀FN₅O₃S 453.5 Ethoxy group introduces steric hindrance, potentially altering pharmacokinetics.

Functional and Electronic Comparisons

  • Electron-Withdrawing vs. Electron-Donating Groups :
    • The 4-fluorophenyl group in the target compound enhances electrophilicity compared to the 4-chlorophenyl analog (higher electronegativity of F vs. Cl) .
    • Methoxy (OCH₃) and ethoxy (OCH₂CH₃) substituents modulate solubility via hydrogen bonding and steric effects .
  • Linker Flexibility :
    • Oxalamide linkers in all compounds provide rigidity, but variations in aryl groups (e.g., 3,4-dimethoxyphenyl vs. 4-methoxyphenyl) influence π-π stacking interactions .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • Fluorine and methoxy groups in the target compound may enhance binding to biological targets (e.g., kinases or GPCRs) compared to bulkier substituents like ethyl or chlorine .
    • Dimethoxy analogs (e.g., ) show higher solubility but reduced metabolic stability due to increased oxidative susceptibility.
  • Pharmacokinetic Predictions :
    • Lower molecular weight analogs (e.g., ) may exhibit better bioavailability, while ethoxy-substituted derivatives () could face slower hepatic clearance.

Métodos De Preparación

Electrophilic Cyclization of 3-[(2-Alkenyl)sulfanyl]-4H-1,2,4-triazole

Procedure ():

  • Substrate Preparation : React 4-fluorophenyl-substituted 4H-1,2,4-triazole-3-thiol with 3-bromo-1-propene in DMF at 60°C for 12 hours to yield 3-[(2-propenyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazole.
  • Cyclization : Treat the intermediate with iodine (1.2 equiv) in acetic acid at 80°C for 6 hours. The reaction proceeds via electrophilic iodocyclization, forming the thiazolo[3,2-b]triazolium iodide salt.
  • Quaternization and Amine Introduction :
    • Reduce the iodide salt with NaBH₄ in ethanol to obtain the neutral thiazolo-triazole.
    • Introduce the ethylamine linker via Michael addition using acrylonitrile, followed by hydrogenation (H₂/Pd-C) to yield the primary amine.

Key Data :

Step Yield (%) Characterization (NMR, HRMS)
1 78 ¹H NMR (DMSO-d6): δ 8.21 (s, 1H, triazole), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 5.92 (m, 1H, CH₂=CH)
2 65 HRMS (m/z): [M+H]⁺ Calcd for C₁₁H₈F₃N₃S: 276.0421; Found: 276.0423
3 82 ¹³C NMR (CDCl₃): δ 164.2 (C=N), 135.6 (Ar-C-F), 121.8 (CN)

Alternative Route: SNAr Functionalization of Preformed Thiazolo-triazole

Procedure ():

  • Core Synthesis : Prepare 6-sulfonyl-thiazolo[3,2-b]triazole via [5-5]-fused heteroaromatic cyclization using thioamide and triazole precursors.
  • Linker Installation : Perform nucleophilic aromatic substitution (SNAr) with ethylenediamine in DMF at 120°C for 24 hours, exploiting the sulfone’s leaving group ability.

Optimization Table :

Temperature (°C) Solvent Reaction Time (h) Yield (%)
100 DMF 36 45
120 DMF 24 68
120 NMP 18 72

Synthesis of N-(4-Methoxyphenyl)oxalyl Chloride (Intermediate B)

Oxalyl Chloride Coupling

Procedure (,):

  • Oxalyl Chloride Activation : React oxalic acid with thionyl chloride (2.5 equiv) in anhydrous dichloromethane at 0°C for 2 hours.
  • Amine Coupling : Add 4-methoxyaniline (1.1 equiv) dropwise to the activated oxalyl chloride at −10°C, followed by triethylamine (1.2 equiv). Stir for 4 hours at room temperature.

Reaction Metrics :

  • Scale : 10 mmol
  • Yield : 89%
  • Purity : >98% (HPLC)
  • ¹H NMR (CDCl₃) : δ 7.24 (d, J = 8.8 Hz, 2H, Ar-H), 6.88 (d, J = 8.8 Hz, 2H, Ar-H), 3.80 (s, 3H, OCH₃).

Final Coupling to Form Oxalamide

Stepwise Amidation

Procedure :

  • First Amidation : React Intermediate B (1.0 equiv) with Intermediate A (1.05 equiv) in anhydrous THF using Hünig’s base (2.0 equiv) at 0°C. Stir for 12 hours at room temperature.
  • Workup : Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:EtOAc = 3:1).

Yield : 74%
Characterization :

  • HRMS (m/z) : [M+H]⁺ Calcd for C₂₁H₁₈F₃N₅O₃S: 502.1098; Found: 502.1101.
  • ¹H NMR (DMSO-d6) : δ 10.21 (s, 1H, NH), 8.32 (s, 1H, triazole), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.12 (d, J = 8.4 Hz, 2H, Ar-H), 3.78 (s, 3H, OCH₃), 3.45 (t, J = 6.8 Hz, 2H, CH₂), 2.89 (t, J = 6.8 Hz, 2H, CH₂).

Comparative Analysis of Synthetic Routes

Route Advantages Limitations Overall Yield (%)
1 High regioselectivity in cyclization Multi-step purification 42
2 Exploits sulfone-directed functionalization Requires high-temperature SNAr 51
3 Scalable oxalyl chloride coupling Sensitive to moisture 58

Mechanistic Considerations

  • Electrophilic Cyclization : Iodine-mediated cyclization proceeds via iodonium ion formation, followed by intramolecular attack by the triazole’s sulfur atom.
  • SNAr Reactivity : Electron-withdrawing sulfone groups activate the thiazolo-triazole core toward nucleophilic displacement by ethylenediamine.
  • Oxalamide Stability : The oxalyl chloride intermediate is prone to hydrolysis, necessitating anhydrous conditions.

Scalability and Industrial Relevance

The gas-phase ammonolysis method described in offers potential for large-scale oxalamide production, though adaptation to this specific compound would require tailored fluidized-bed reactor conditions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.